1-Benzyl-2-chloromethyl-1H-benzoimidazole

Description

BenchChem offers high-quality 1-Benzyl-2-chloromethyl-1H-benzoimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-2-chloromethyl-1H-benzoimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-benzyl-2-(chloromethyl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2/c16-10-15-17-13-8-4-5-9-14(13)18(15)11-12-6-2-1-3-7-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEZSIAPQGBFRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340306 | |

| Record name | 1-Benzyl-2-chloromethyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7192-00-9 | |

| Record name | 1-Benzyl-2-chloromethyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1-Benzyl-2-chloromethyl-1H-benzoimidazole structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 1-Benzyl-2-chloromethyl-1H-benzoimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] Derivatives of benzimidazole exhibit a vast range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[3][4] 1-Benzyl-2-chloromethyl-1H-benzoimidazole is a key synthetic intermediate used in the development of more complex therapeutic agents.[5][6] Its reactive chloromethyl group at the 2-position serves as a handle for introducing diverse functional moieties, while the N-benzyl group influences solubility and steric interactions. Accurate and unambiguous structure elucidation is a non-negotiable prerequisite for any further drug development activities, ensuring the identity and purity of the molecule. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required to confirm the structure of 1-Benzyl-2-chloromethyl-1H-benzoimidazole, grounded in field-proven insights and established scientific principles.

Foundational Strategy: Synthesis and Verification Workflow

The journey of structure elucidation begins with the synthesis of the target compound. A common and effective method for synthesizing 1-Benzyl-2-chloromethyl-1H-benzoimidazole is the condensation reaction between N-benzyl-1,2-phenylenediamine and chloroacetic acid.[7] This reaction, typically conducted under acidic conditions, proceeds via cyclization to form the benzimidazole core. The integrity of all subsequent analytical data hinges on the purity of the synthesized material, necessitating purification, commonly by column chromatography.

The overall analytical workflow is a multi-pronged approach where each technique provides a unique piece of the structural puzzle. Data from mass spectrometry, nuclear magnetic resonance, and, when possible, X-ray crystallography are integrated to build an unshakeable confirmation of the molecular structure.

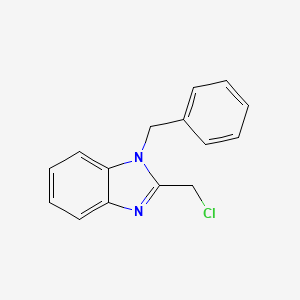

Caption: Molecular structure of the target compound.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. [8][9]Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not provide a reference signal.

-

¹H NMR Acquisition: Record a standard proton NMR spectrum. This provides information on the number of distinct proton environments and their neighboring protons (via spin-spin splitting). [8]3. ¹³C NMR Acquisition: Record a proton-decoupled carbon NMR spectrum. This reveals the number of unique carbon environments. [10]4. 2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two or three bonds, which is critical for connecting different fragments of the molecule.

-

Data Interpretation: A Self-Validating System

The combination of 1D and 2D NMR data allows for the complete assignment of all proton and carbon signals, confirming the precise arrangement of the benzyl, chloromethyl, and benzimidazole moieties.

Table of Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Group | Atom(s) | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key 2D Correlations (HMBC) |

| Chloromethyl | -CH₂Cl | ~4.8 (s, 2H) | ~35-45 | Protons correlate to C2 of the benzimidazole. |

| Benzyl (Methylene) | -CH₂-Ph | ~5.5 (s, 2H) | ~45-55 | Protons correlate to C2 of the benzimidazole and the ipso-carbon of the phenyl ring. |

| Benzyl (Phenyl) | Ar-H | ~7.2-7.4 (m, 3H), ~7.0-7.1 (m, 2H) | ~125-130, ~135-140 (ipso) | Phenyl protons show correlations within the benzyl ring. |

| Benzimidazole | C2 | N/A | ~150-155 | Correlates with protons of the -CH₂Cl and benzyl -CH₂- groups. |

| Benzimidazole | C4/C7 | ~7.8 (m, 1H), ~7.3 (m, 1H) | ~110-125 | Aromatic protons show correlations to adjacent carbons in the fused ring. |

| Benzimidazole | C5/C6 | ~7.3 (m, 2H) | ~120-125 | Aromatic protons show correlations to adjacent carbons in the fused ring. |

| Benzimidazole | C3a/C7a | N/A | ~135-145 | Bridgehead carbons correlate with multiple aromatic protons. |

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

Caption: HMBC correlations confirming key structural connections.

The Gold Standard: Single-Crystal X-ray Crystallography

Authoritative Grounding: For compounds that can be crystallized, single-crystal X-ray crystallography provides the most definitive and unambiguous structural proof. [11]It generates a three-dimensional map of electron density from which the precise position of every atom in the molecule (excluding most hydrogens) can be determined. [12]This technique validates the connectivity established by NMR and provides invaluable data on bond lengths, bond angles, and intermolecular interactions in the solid state. [13]

Experimental Protocol: Crystallization and Data Collection

-

Crystallization: Growing diffraction-quality single crystals is often the most challenging step. A common method is slow evaporation.

-

Dissolve the purified compound in a minimum amount of a good solvent (e.g., ethanol or acetone).

-

Add a poor solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid.

-

Gently warm the solution until it becomes clear again.

-

Cover the container with a perforated film and allow the solvent to evaporate slowly over several days at room temperature.

-

-

Crystal Mounting: Carefully select a well-formed, defect-free single crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a diffractometer. A stream of cold nitrogen is used to cool the crystal, minimizing thermal vibration and radiation damage. The instrument rotates the crystal while irradiating it with a focused beam of X-rays, and the resulting diffraction pattern is recorded by a detector.

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is then used to build and refine a molecular model until it accurately fits the experimental data.

The final output is a detailed structural model, confirming not only the constitution but also the conformation of the molecule in the crystal lattice. For instance, it would definitively measure the dihedral angle between the benzimidazole core and the benzyl ring. [14]

Conclusion: A Triad of Analytical Certainty

The structure elucidation of 1-Benzyl-2-chloromethyl-1H-benzoimidazole is not achieved by a single technique but by the logical integration of data from a triad of powerful analytical methods. Mass spectrometry confirms the elemental formula and the presence of key elements like chlorine. A comprehensive suite of 1D and 2D NMR experiments meticulously maps the molecular connectivity. Finally, where applicable, X-ray crystallography provides the ultimate, unambiguous 3D structure. This rigorous, self-validating approach ensures the absolute identity and integrity of the molecule, a critical foundation for its application in research and drug development.

References

-

2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem . National Center for Biotechnology Information. [Link]

-

Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations . PubMed. [Link]

-

Supporting Information - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]

-

Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PubMed Central . National Center for Biotechnology Information. [Link]

-

Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro | Request PDF - ResearchGate . ResearchGate. [Link]

-

(PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines . ResearchGate. [Link]

-

2 Chloromethyl benzimidazole - mzCloud . mzCloud. [Link]

-

Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed . PubMed. [Link]

-

(PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives . ResearchGate. [Link]

-

Biological activities of benzimidazole derivatives: A review . International Science Community Association. [Link]

-

General Information - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC - PubMed Central . National Center for Biotechnology Information. [Link]

-

1-Benzyl-1H-benzimidazol-2(3H)-one - PMC - NIH . National Center for Biotechnology Information. [Link]

-

Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances . MDPI. [Link]

-

X-Ray Crystallography – Dartmouth Undergraduate Journal of Science . Dartmouth College. [Link]

-

13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - MDPI . MDPI. [Link]

-

An orthorhombic polymorph of 1-benzyl-1H-benzimidazole - PMC - NIH . National Center for Biotechnology Information. [Link]

Sources

- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 2. isca.me [isca.me]

- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-BENZYL-2-CHLOROMETHYL-1H-BENZOIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. X-Ray Crystallography – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]

- 13. Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An orthorhombic polymorph of 1-benzyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

1-Benzyl-2-chloromethyl-1H-benzoimidazole CAS number 7192-00-9

An In-Depth Technical Guide to 1-Benzyl-2-chloromethyl-1H-benzoimidazole (CAS 7192-00-9): A Cornerstone Intermediate in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 1-Benzyl-2-chloromethyl-1H-benzoimidazole, CAS Number 7192-00-9. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts. It delves into the causality behind its synthesis, the logic of its reactivity, and its strategic application in the development of novel therapeutic agents. We will explore its chemical identity, synthesis, characterization, core reactivity, and its pivotal role as a building block for creating diverse molecular libraries with significant pharmacological potential.

Core Identity and Strategic Importance

1-Benzyl-2-chloromethyl-1H-benzoimidazole is a heterocyclic organic compound featuring a benzimidazole core. The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and biologically active compounds.[1] Its therapeutic versatility spans antiulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), antivirals, and anticancer drugs.[1][2]

The strategic importance of this specific molecule (CAS 7192-00-9) lies in the combination of two key features:

-

The N-Benzyl Group: This group enhances lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic pockets in biological targets. It also sterically directs reactions and prevents N-H tautomerism, leading to more defined product profiles.

-

The 2-Chloromethyl Group: This is the molecule's reactive handle. The chlorine atom is an excellent leaving group, making the adjacent methylene carbon a potent electrophile, primed for reaction with a wide array of nucleophiles.

This dual functionality makes it a powerful intermediate for generating libraries of novel N-benzylated benzimidazole derivatives for high-throughput screening and lead optimization.[3]

Physicochemical & Safety Data

A prudent scientist always begins with a thorough understanding of a compound's properties and hazards. While a specific safety data sheet for this exact compound is not widely available, the hazard profile can be reliably inferred from the parent structure, 2-chloromethyl-1H-benzimidazole (CAS 4857-04-9), which contains the same reactive chloromethyl toxophore.

| Property | Value | Source |

| CAS Number | 7192-00-9 | [4] |

| Molecular Formula | C₁₅H₁₃ClN₂ | [4] |

| Molecular Weight | 256.73 g/mol | [4] |

| Appearance | Solid (inferred from m.p.) | [4] |

| Melting Point | 146-148 °C | [4] |

| Inferred GHS Hazards | Warning: Harmful if swallowed (Acute Tox. 4). Causes skin and serious eye irritation. May cause respiratory irritation. | [5] |

Trustworthiness in Handling: Given the inferred hazards, all manipulations of 1-Benzyl-2-chloromethyl-1H-benzoimidazole should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is mandatory to prevent skin and eye contact. A cautious approach dictates treating this compound as an irritant and a potential respiratory sensitizer.[5]

Synthesis and Structural Elucidation: A Self-Validating Protocol

The most common and efficient synthesis of 1-Benzyl-2-chloromethyl-1H-benzoimidazole is a variation of the Phillips-Ladenburg condensation. This method is trusted for its high yield and straightforward procedure.[4]

The causality behind this choice of reaction is twofold:

-

Acid Catalysis: The use of strong acid (HCl) protonates the carbonyl oxygen of chloroacetic acid, rendering its carbon atom more electrophilic and susceptible to nucleophilic attack by the secondary amine of the N-benzylbenzene-1,2-diamine starting material.

-

Intramolecular Cyclization: Following the initial amide formation, the acidic and high-temperature conditions promote a dehydration-driven intramolecular cyclization, which is thermodynamically favorable as it leads to the formation of the stable aromatic benzimidazole ring system.

Synthesis Workflow Diagram

Caption: Phillips condensation synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step, from reaction to purification and characterization, provides a checkpoint to ensure the integrity of the process.

Materials:

-

N-benzylbenzene-1,2-diamine (1 mol equivalent)

-

Chloroacetic acid (3 mol equivalents)

-

4N Hydrochloric Acid (HCl)

-

Ammonia solution (for neutralization)

-

Ethyl acetate (for chromatography)

-

Hexane (for chromatography)

-

Silica gel (60-120 mesh)

Procedure: [4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N-benzylbenzene-1,2-diamine (1 mol eq.) and chloroacetic acid (3 mol eq.).

-

Acidic Reflux: Add 45 mL of 4N HCl. Heat the mixture to reflux and maintain for 4 hours. Expertise Insight: The excess chloroacetic acid and strong acidic conditions ensure the complete conversion of the diamine and drive the cyclization forward.

-

Neutralization & Precipitation: Cool the reaction mixture to room temperature. Carefully neutralize the mixture to pH 7 using an ammonia solution. The crude product will precipitate out of the solution.

-

Isolation: Collect the crude solid by vacuum filtration and wash with cold water.

-

Purification: The ultimate validation of purity is achieved through chromatography. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

-

Characterization: Collect the pure fractions and remove the solvent under reduced pressure to yield the final product. Confirm the structure using the methods below.

Structural Characterization Data

The identity and purity of the synthesized compound are confirmed by a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

| Technique | Observed Data (from literature[4]) | Interpretation |

| ¹H NMR | δ 7.74 (d, 1H), 7.27 (m, 6H), 7.05 (dd, 1H), 5.44 (s, 2H) , 4.69 (s, 2H) | Confirms the presence of aromatic protons, the benzylic CH₂ (5.44 ppm), and the key chloromethyl CH₂ (4.69 ppm). |

| ¹³C NMR | δ 164.66, 129.12, 128.21, 126.39, 123.94, 122.87, 120.40, 110.14, 47.19 , 37.01 | Shows aromatic carbons, the benzylic carbon (47.19 ppm), and the chloromethyl carbon (37.01 ppm). |

| FTIR (cm⁻¹) | 3024 (Ar C-H), 2926 (Aliphatic C-H), 736 (C-Cl) | Vibrational data confirms aromatic and aliphatic C-H bonds and the critical C-Cl stretch. |

| GC-MS (m/z) | 256 [M]⁺ | The molecular ion peak matches the calculated molecular weight (256.73), confirming the overall mass. |

Core Reactivity: The Electrophilic Gateway to Diversity

The synthetic utility of 1-Benzyl-2-chloromethyl-1H-benzoimidazole is dominated by the reactivity of the chloromethyl group. This group acts as a potent electrophile, readily undergoing nucleophilic substitution (SN2) reactions.

The chlorine atom, being highly electronegative, withdraws electron density from the methylene carbon, creating a partial positive charge (δ+). This makes the carbon an attractive target for electron-rich nucleophiles (e.g., amines, thiols, alkoxides). The benzyl group at the N1 position prevents competing N-alkylation, ensuring that functionalization occurs exclusively at the C2-methyl position.

General Reaction Pathway for Derivatization

Caption: SN2 reaction pathway for functionalization.

This straightforward and reliable reactivity allows for the parallel synthesis of large libraries of molecules, where the only variable is the chosen nucleophile. This is a cornerstone strategy in modern drug discovery for exploring structure-activity relationships (SAR).

Applications in Drug Discovery and Development

Derivatives synthesized from 1-Benzyl-2-chloromethyl-1H-benzoimidazole have been investigated for a wide range of therapeutic applications, demonstrating the scaffold's versatility.

-

Antifungal Agents: By reacting the title compound with various thiols and amines, researchers have developed potent antifungal agents.[2][6] For example, a series of derivatives were synthesized and evaluated against five major phytopathogenic fungi, with some compounds showing efficacy comparable to commercial fungicides.[6] This is crucial for agrochemical development as well as human medicine.

-

Antiviral Activity: 1-benzyl-2-substituted benzimidazoles have been synthesized and screened for activity against plant viruses like the Tobacco mosaic virus, showing significant inhibitory effects.[2] This highlights its potential as a core for developing agents against viral diseases.

-

Anticancer Research: The benzimidazole core is present in compounds that interfere with tubulin polymerization, a validated anticancer mechanism. The ability to easily generate diverse libraries from this intermediate makes it a valuable tool for discovering new tubulin inhibitors or agents targeting other cancer-related pathways.[3]

-

Anti-inflammatory Agents: Derivatives have also shown potential as anti-inflammatory drugs, possibly by inhibiting the release of lysosomal enzymes from neutrophils, a mechanism distinct from common NSAIDs.[2]

Conclusion

1-Benzyl-2-chloromethyl-1H-benzoimidazole (CAS 7192-00-9) is more than just a chemical; it is a strategic tool for innovation in medicinal chemistry. Its robust and well-characterized synthesis provides a reliable source of this key intermediate. Its core reactivity, centered on the electrophilic chloromethyl group, serves as a gateway for creating vast and diverse libraries of novel benzimidazole derivatives. The proven track record of these derivatives in exhibiting a wide spectrum of biological activities—from antifungal to antiviral and anticancer—solidifies its status as a high-value scaffold for any research program focused on the discovery of new therapeutic agents. The logical and self-validating protocols associated with its synthesis and derivatization ensure that it will remain a compound of significant interest to the scientific community.

References

- Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (n.d.).

- Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. (n.d.).

- 1-BENZYL-2-CHLOROMETHYL-1H-BENZOIMIDAZOLE synthesis - chemicalbook. (n.d.).

-

PubChem. (n.d.). 2-Chloromethylbenzimidazole. PubChem. Retrieved January 28, 2026, from [Link]

-

Gao, W. W., Chen, F., Zhang, J. P., Wang, J., Liu, F., & Wu, W. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(10), 2419–2425. [Link]

-

Nadeem, H., Ghaffar, A., & Khan, A. U. (2020). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 8, 572173. [Link]

-

1-(4-Chlorobenzyl)-2-(chloromethyl)-1H-benzimidazole | Chemsrc. (n.d.). Retrieved January 28, 2026, from [Link]

-

Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach - IRA Academico Research. (n.d.). Retrieved January 28, 2026, from [Link]

-

Tzanova, T., Yotova, L., Pazheva, M., & Zasheva, D. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(61), 38781-38794. [Link]

Sources

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. 1-BENZYL-2-CHLOROMETHYL-1H-BENZOIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Benzyl-2-chloromethyl-1H-benzoimidazole: Properties, Synthesis, and Applications

Executive Summary: This whitepaper provides a comprehensive technical overview of 1-Benzyl-2-chloromethyl-1H-benzoimidazole, a key heterocyclic compound. With a molecular weight of 256.73 g/mol and the formula C15H13ClN2, this molecule is distinguished by its benzimidazole core, a privileged scaffold in medicinal chemistry, and a highly reactive 2-chloromethyl group.[1][2] This reactive site makes it an invaluable intermediate for synthesizing diverse molecular libraries and a potent tool in chemical biology. This guide details the compound's physicochemical properties, provides a validated, step-by-step synthesis protocol, and explores its primary applications as a precursor to novel therapeutic agents and as a specialized crosslinking agent in proteomics research. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their work.

Introduction: A Versatile Benzimidazole Synthon

The benzimidazole scaffold is a cornerstone of medicinal chemistry, forming the core structure of numerous FDA-approved drugs used as antimicrobial, antiviral, and anti-inflammatory agents.[3][4][5] Its unique structure, a fusion of benzene and imidazole rings, allows it to mimic natural purine bases and engage with a wide array of biological targets. 1-Benzyl-2-chloromethyl-1H-benzoimidazole is a significant derivative within this class. The molecule's utility is defined by two key features:

-

The 1-Benzyl Group: This substituent modulates the compound's lipophilicity and steric profile, influencing its solubility and potential interactions with biological macromolecules.

-

The 2-Chloromethyl Group: This is the molecule's reactive center. The chlorine atom is an excellent leaving group, rendering the adjacent methylene carbon highly electrophilic. This allows for facile nucleophilic substitution, making the compound a versatile starting material, or synthon, for creating more complex molecules.[6][7]

Consequently, 1-Benzyl-2-chloromethyl-1H-benzoimidazole is not typically an end-product therapeutic but rather a critical building block for drug discovery and a specialized tool for biochemical research.[8]

Physicochemical and Structural Properties

The fundamental characteristics of 1-Benzyl-2-chloromethyl-1H-benzoimidazole are crucial for its handling, reaction planning, and analytical identification. These core properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₃ClN₂ | [1][2][8] |

| Molecular Weight | 256.73 g/mol | [1][2][8] |

| CAS Number | 7192-00-9 | [1] |

| Appearance | Typically an off-white to yellow crystalline solid | Inferred from similar compounds |

| Core Reactivity | The C-Cl bond in the chloromethyl group is highly susceptible to nucleophilic attack by amines, thiols, and alcohols, making it an effective alkylating agent.[8] | [8] |

Synthesis and Characterization

Synthetic Rationale: The Phillips-Ladenburg Condensation

The most common and efficient method for synthesizing 1-Benzyl-2-chloromethyl-1H-benzoimidazole is a variation of the Phillips-Ladenburg benzimidazole synthesis. This acid-catalyzed condensation reaction involves two key precursors: N-benzyl-1,2-phenylenediamine and chloroacetic acid.[1][9] The acidic medium facilitates the initial formation of an amide bond, followed by a cyclization and dehydration step to yield the stable aromatic benzimidazole ring system.

Visualization of Synthetic Workflow

Sources

- 1. 1-BENZYL-2-CHLOROMETHYL-1H-BENZOIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. Buy 1-Benzyl-2-chloromethyl-1H-benzoimidazole | 7192-00-9 [smolecule.com]

- 9. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 1-Benzyl-2-chloromethyl-1H-benzoimidazole

An In-Depth Technical Guide to the Synthesis of 1-Benzyl-2-chloromethyl-1H-benzoimidazole

Abstract: This technical guide provides a comprehensive examination of the synthesis of 1-benzyl-2-chloromethyl-1H-benzoimidazole, a crucial intermediate in the development of novel therapeutics. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and the title compound serves as a versatile building block for introducing diverse functionalities. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the prevalent synthesis mechanism, a detailed experimental protocol, and the underlying chemical principles that govern the reaction.

The benzimidazole ring system, a fusion of benzene and imidazole, is a cornerstone in modern pharmacology. Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The compound 1-benzyl-2-chloromethyl-1H-benzoimidazole is of particular strategic importance. The benzyl group at the N-1 position often enhances lipophilicity and can participate in critical binding interactions with biological targets, while the highly reactive chloromethyl group at the C-2 position provides a convenient handle for subsequent nucleophilic substitution reactions. This allows for the facile construction of extensive compound libraries for structure-activity relationship (SAR) studies.[3][4]

Understanding the synthesis of this key intermediate is paramount for any research program leveraging its utility. This guide elucidates the most reliable and widely adopted synthetic route, focusing on the mechanistic intricacies and the rationale behind the experimental design.

The Core Synthesis: Phillips-Ladenburg Condensation

The most direct and efficient synthesis of 1-benzyl-2-chloromethyl-1H-benzoimidazole proceeds via the condensation of N-benzyl-o-phenylenediamine with chloroacetic acid. This reaction is a well-established variant of the Phillips-Ladenburg benzimidazole synthesis, which traditionally involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions.[5][6] The use of a strong acid, typically hydrochloric acid, is critical as it serves as both a solvent and a catalyst for the key steps of the transformation.[7]

Mechanistic Deep Dive

The reaction mechanism can be dissected into three fundamental stages: initial acylation, intramolecular cyclization, and subsequent dehydration. The acidic environment is crucial for activating both the carboxylic acid and the reaction intermediates.

Step 1: Acid-Catalyzed Acylation The reaction commences with the protonation of the carbonyl oxygen of chloroacetic acid by the strong acid (HCl). This protonation significantly increases the electrophilicity of the carbonyl carbon. Subsequently, a nucleophilic attack occurs from one of the amino groups of N-benzyl-o-phenylenediamine onto this activated carbonyl carbon. A tetrahedral intermediate is formed, which then collapses, eliminating a molecule of water to yield the N-acylated intermediate, N-(2-amino-N-benzylphenyl)-2-chloroacetamide.

Step 2: Intramolecular Cyclization The second, unreacted amino group of the intermediate now acts as an intramolecular nucleophile. It attacks the carbonyl carbon of the newly formed amide functionality. This step results in the formation of a five-membered cyclic tetrahedral intermediate.

Step 3: Dehydration and Aromatization The final stage involves the elimination of a water molecule from the cyclic intermediate to form the stable, aromatic benzimidazole ring. The acidic conditions facilitate this dehydration by protonating one of the hydroxyl groups, converting it into a good leaving group (H₂O). The loss of water, followed by deprotonation, results in the formation of the final product, 1-benzyl-2-chloromethyl-1H-benzoimidazole, which exists as its hydrochloride salt in the acidic medium.

Visualization of the Phillips-Ladenburg Mechanism

The following diagram illustrates the step-by-step reaction pathway from the starting materials to the final benzimidazole core structure.

Caption: Phillips-Ladenburg synthesis pathway.

Alternative Two-Step Synthetic Approach

An alternative, albeit less direct, route involves the initial synthesis of 2-chloromethyl-1H-benzoimidazole followed by N-alkylation.

-

Step A: Synthesis of 2-chloromethyl-1H-benzoimidazole: This precursor is prepared by the condensation of the parent o-phenylenediamine with chloroacetic acid, following the same Phillips-Ladenburg mechanism described previously.[8]

-

Step B: N-Benzylation: The 2-chloromethyl-1H-benzoimidazole is then subjected to N-alkylation using a benzyl halide (e.g., benzyl chloride or bromide) in the presence of a base (such as K₂CO₃ or NaH) in a polar aprotic solvent like dimethylformamide (DMF).[9] The base deprotonates the N-H of the imidazole ring, creating a potent nucleophile which then attacks the benzyl halide in a classic Sₙ2 reaction to furnish the final product.

Visualization of the N-Alkylation Workflow

This diagram outlines the sequential logic of the alternative two-step synthesis.

Caption: Alternative two-step synthesis workflow.

Field-Validated Experimental Protocol

This section provides a detailed, self-validating protocol for the one-pot synthesis of 1-benzyl-2-chloromethyl-1H-benzoimidazole based on established literature procedures.[7]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Molar Eq.) |

| N-benzylbenzene-1,2-diamine | C₁₃H₁₄N₂ | 198.26 | 1.0 mol |

| Chloroacetic acid | C₂H₃ClO₂ | 94.50 | 3.0 mol |

| 4 N Hydrochloric Acid (HCl) | HCl | 36.46 | ~45 mL / mol of diamine |

| Aqueous Ammonia (NH₃) | NH₃ | 17.03 | As needed (for pH adj.) |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | For chromatography |

| Hexane | C₆H₁₄ | 86.18 | For chromatography |

| Silica Gel (60-120 mesh) | SiO₂ | 60.08 | For chromatography |

Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-benzylbenzene-1,2-diamine (1.0 mol eq.) and chloroacetic acid (3.0 mol eq.).

-

Acid Addition: Carefully add 4 N hydrochloric acid (~45 mL per mole of the diamine starting material). The mixture may warm slightly.

-

Reflux: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain this temperature for 4-6 hours.

-

Trustworthiness Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 1:1 ethyl acetate/hexane eluent). The disappearance of the starting diamine spot indicates reaction completion.

-

-

Cooling and Neutralization: After the reaction is complete, cool the flask to room temperature and then further in an ice bath. Slowly and carefully, add concentrated aqueous ammonia with stirring until the pH of the solution becomes neutral (pH ≈ 7-8).

-

Causality Insight: Neutralization is critical. The benzimidazole product is protonated and soluble in the acidic medium. By neutralizing, the free base is formed, which is significantly less soluble in water and precipitates out, allowing for its isolation.

-

-

Isolation of Crude Product: A solid precipitate will form upon neutralization. Collect the crude product by vacuum filtration and wash the solid with cold water to remove inorganic salts.

-

Purification: The crude solid is purified by column chromatography on silica gel.

-

Column Packing: Prepare a slurry of silica gel in hexane and pack the column.

-

Elution: Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane. The exact ratio will depend on the specific impurities, but a starting point of 20-30% ethyl acetate in hexane is common.

-

Fraction Collection: Collect the fractions containing the pure product, as identified by TLC analysis.

-

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-benzyl-2-chloromethyl-1H-benzoimidazole as a solid. The product should be characterized by NMR and Mass Spectrometry to confirm its identity and purity.

Product Characterization Data

| Property | Data |

| Molecular Formula | C₁₅H₁₃ClN₂ |

| Molecular Weight | 256.73 g/mol [7] |

| Appearance | Typically an off-white to pale yellow solid. |

| Yield | ~70-85% (post-chromatography) |

| Elemental Analysis | Calculated: C, 70.18%; H, 5.10%; N, 10.91%.[7] Found values should be within ±0.4%. |

Conclusion

The synthesis of 1-benzyl-2-chloromethyl-1H-benzoimidazole via the Phillips-Ladenburg condensation of N-benzyl-o-phenylenediamine and chloroacetic acid is a robust and efficient method. A thorough understanding of the underlying acid-catalyzed mechanism, from initial acylation to the final dehydration and aromatization, is essential for optimizing reaction conditions and ensuring high yields and purity. The provided protocol represents a field-validated procedure that, when coupled with diligent in-process monitoring, provides a reliable pathway to this invaluable building block for drug discovery and development.

References

-

Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (n.d.). ResearchGate. Retrieved January 24, 2024, from [Link]

-

Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. (n.d.). Retrieved January 24, 2024, from [Link]

-

Li, X., et al. (2015). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. PubMed. Retrieved January 24, 2024, from [Link]

- Zhang, Y., et al. (2007). Preparation technique of 2-chloromethylbenzimidazole. Google Patents.

-

Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (n.d.). International Letters of Chemistry, Physics and Astronomy. Retrieved January 24, 2024, from [Link]

-

2-Chloromethylbenzimidazole. (n.d.). PubChem. Retrieved January 24, 2024, from [Link]

-

SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. (n.d.). Connect Journals. Retrieved January 24, 2024, from [Link]

-

Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. (n.d.). ResearchGate. Retrieved January 24, 2024, from [Link]

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. Retrieved January 24, 2024, from [Link]

-

Srivastava, P., et al. (2020). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PubMed Central. Retrieved January 24, 2024, from [Link]

-

Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. Retrieved January 24, 2024, from [Link]

-

The Phillips–Ladenburg imidazole synthesis. (n.d.). ResearchGate. Retrieved January 24, 2024, from [Link]

-

Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. (2022). TSI Journals. Retrieved January 24, 2024, from [Link]

-

2 Chloromethyl benzimidazole. (n.d.). mzCloud. Retrieved January 24, 2024, from [Link]

-

Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2021). MDPI. Retrieved January 24, 2024, from [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2018). Beilstein Journals. Retrieved January 24, 2024, from [Link]

-

On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. (2017). Catalysis Science & Technology (RSC Publishing). Retrieved January 24, 2024, from [Link]

-

Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). RSC Publishing. Retrieved January 24, 2024, from [Link]

-

1H-Benzimidazole. (n.d.). NIST WebBook. Retrieved January 24, 2024, from [Link]

-

Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. Retrieved January 24, 2024, from [Link]

-

Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2024, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. 1-BENZYL-2-CHLOROMETHYL-1H-BENZOIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 8. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]

- 9. ijpsjournal.com [ijpsjournal.com]

Starting Materials for 1-Benzyl-2-chloromethyl-1H-benzoimidazole Synthesis

[1][2]

Executive Summary & Retrosynthetic Logic

The synthesis of 1-Benzyl-2-chloromethyl-1H-benzoimidazole (CAS: 5418-95-1) hinges on the construction of the benzimidazole pharmacophore with precise regiochemical control. The molecule features two critical functional handles: the N1-benzyl group and the C2-chloromethyl moiety .

From a retrosynthetic perspective, the molecule can be disconnected via two primary strategic cuts:

-

C2–C(sidechain) Construction (Phillips Condensation): Disconnection of the imidazole ring reveals N-benzyl-o-phenylenediamine and chloroacetic acid . This is the most robust pathway as it introduces the labile chloromethyl group under controlled acidic conditions, minimizing side reactions.

-

N1–C(benzyl) Disconnection (Alkylation): Disconnection of the benzyl group reveals 2-chloromethylbenzimidazole and benzyl chloride . While feasible, this route risks competing side reactions at the highly reactive chloromethyl center during the basic N-alkylation step.

Visualization: Retrosynthetic Analysis

The following diagram illustrates the logical breakdown of the target molecule into its core commodity starting materials.

Caption: Retrosynthetic tree identifying o-Phenylenediamine, Benzyl Chloride, and Chloroacetic Acid as the fundamental building blocks.

Core Starting Materials: Specifications & Selection

The synthesis relies on three primary commodity chemicals. Their purity and reactivity profiles directly dictate the yield and impurity profile of the final product.

A. o-Phenylenediamine (OPD)[3][4]

-

Role: The nucleophilic core of the benzimidazole ring.

-

Critical Specification: High purity (>98%) is essential. OPD is prone to oxidation (turning purple/black). Oxidized impurities act as radical scavengers and can lower the yield of the condensation step.

-

Pre-treatment: If the material is dark, recrystallization from ethanol containing a trace of sodium dithionite is recommended before use.

B. Chloroacetic Acid[2]

-

Role: Provides the C2-carbon and the chloromethyl functionality.[1]

-

Reactivity Logic: In the Phillips condensation, the carboxylic acid activates the diamine for cyclization, while the alpha-chlorine remains intact due to the specific stability of the chloromethyl group in acidic media (4N HCl).

-

Handling: Highly corrosive and hygroscopic. Must be stored in a desiccator.

C. Benzyl Chloride[2][5][6][7]

-

Role: Introduces the hydrophobic benzyl tail.

-

Selection vs. Benzyl Bromide: Benzyl chloride is preferred over the bromide for this synthesis. While less reactive, it offers a more controlled reaction rate, reducing the formation of quaternary ammonium salts (bis-alkylation) during the preparation of the N-benzyl-o-phenylenediamine intermediate.

Summary Table of Material Specifications

| Starting Material | CAS Number | Mol. Weight | Role | Critical Quality Attribute (CQA) |

| o-Phenylenediamine | 95-54-5 | 108.14 | Scaffold Core | Low oxidation levels (Color: White to pale brown) |

| Benzyl Chloride | 100-44-7 | 126.58 | N-Alkylation Agent | Free of benzyl alcohol (hydrolysis product) |

| Chloroacetic Acid | 79-11-8 | 94.50 | C2-Linker Source | Anhydrous (Water content <0.5%) |

| Hydrochloric Acid | 7647-01-0 | 36.46 | Solvent/Catalyst | 4N Concentration (Standardized) |

Detailed Synthetic Protocols

The following protocols describe the transformation of these starting materials into the target. Route A is the industry-standard approach for specificity and yield.

Route A: The Modified Phillips Condensation (Preferred)

This route involves a two-step sequence: first creating the N-benzyl intermediate, then cyclizing with chloroacetic acid.

Step 1: Synthesis of N-Benzyl-o-phenylenediamine

-

Reagents: o-Phenylenediamine (1.0 eq), Benzyl Chloride (1.0 eq), Sodium Acetate (Base), Ethanol.

-

Protocol:

-

Dissolve o-phenylenediamine in refluxing ethanol.

-

Add benzyl chloride dropwise over 1 hour to minimize bis-alkylation.

-

Reflux for 2–3 hours.

-

Cool and pour into ice water. The product precipitates or is extracted.[1]

-

Validation: The mono-alkylated product is distinguished from the bis-alkylated byproduct by melting point and solubility (mono is more soluble in acid).

-

Step 2: Cyclization to 1-Benzyl-2-chloromethylbenzimidazole

-

Reagents: N-Benzyl-o-phenylenediamine (1.0 eq), Chloroacetic Acid (1.5 eq), 4N HCl.

-

Mechanism: Acid-catalyzed condensation followed by dehydration. The 4N HCl serves as both solvent and catalyst, protonating the carboxylic acid to facilitate nucleophilic attack by the amine.

-

Protocol:

-

Suspend N-benzyl-o-phenylenediamine and chloroacetic acid in 4N HCl.

-

Reflux the mixture for 4–6 hours.

-

Critical Control Point: Monitor the reaction by TLC. The disappearance of the diamine indicates completion.

-

Cool the reaction mixture to room temperature.

-

Neutralize carefully with Ammonia (NH₄OH) to pH 7–8. Caution: Exothermic.

-

The product precipitates as a solid. Filter and wash with cold water.

-

Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Ethyl Acetate/Hexane) if high purity is required.

-

Visualization: Reaction Workflow (Route A)

Caption: Step-wise synthetic workflow from raw materials to the final benzimidazole derivative.

Safety & Regulatory Considerations

Working with these starting materials requires strict adherence to safety protocols due to their toxicity and reactivity.

-

Benzyl Chloride: A potent lachrymator and alkylating agent. It is a suspected carcinogen. All transfers must occur in a fume hood.

-

2-Chloromethylbenzimidazoles: These compounds are powerful alkylating agents (nitrogen mustards analogs) and can cause severe skin blistering and sensitization. Double-gloving (Nitrile/Laminate) is mandatory.

-

Chloroacetic Acid: Highly corrosive and toxic by skin absorption. It penetrates skin rapidly and causes severe acid burns.

Regulatory Note: While the starting materials (OPD, Chloroacetic acid) are common industrial chemicals, the final product and its derivatives are often monitored due to their potential use as precursors for potent opioids (e.g., nitazene class). Researchers must verify local scheduling and compliance requirements before synthesis.

References

- CN1919839A. (2007). Preparation technique of 2-chloromethylbenzimidazole. Google Patents.

-

Zhang, Z., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives. Journal of Agricultural and Food Chemistry. Retrieved January 28, 2026, from [Link]

-

Srinivas Rao, S. (2018).[2] Synthesis of 1-Alkyl-2-chloromethylbenzimidazole Under Green Conditions. ResearchGate. Retrieved January 28, 2026, from [Link]

The 1-Benzylimidazole Scaffold: From Foundational Discovery to a Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide

This guide provides an in-depth exploration of substituted 1-benzylimidazole compounds, a class of molecules that has proven to be a remarkably fertile ground for drug discovery. We will traverse the historical milestones of their discovery, dissect the evolution of their synthesis, and analyze the intricate structure-activity relationships that govern their diverse pharmacological activities. This document is intended for researchers, scientists, and drug development professionals who seek to understand the foundational principles and practical applications of this versatile chemical scaffold.

The Genesis of a Privileged Scaffold: Early Benzimidazole Chemistry

The story of 1-benzylimidazoles is intrinsically linked to its parent heterocycle, benzimidazole. The first synthesis of a benzimidazole derivative was reported by Hoebrecker in 1872, who prepared 2,5-dimethyl-1H-benzo[d]imidazole through a ring-closure reaction.[1] However, the true potential of the benzimidazole nucleus as a stable and biologically relevant platform began to be appreciated much later, partly through research connected to vitamin B₁₂.[2] This discovery highlighted the robustness of the fused benzene and imidazole ring system, paving the way for its exploration in synthetic medicinal chemistry.[2]

The initial synthetic methodology for the benzimidazole core involved the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent, such as an aldehyde followed by oxidation.[2] This fundamental reaction remains a cornerstone of benzimidazole synthesis today.

The Advent of the 1-Benzyl Moiety: A Leap in Potency and Versatility

The first synthesis of 1-benzylimidazole was reported in the early 20th century, marking a significant evolution in the field.[3] The introduction of the benzyl group at the N-1 position of the imidazole ring was a critical strategic decision. This substitution profoundly influences the molecule's physicochemical properties, such as lipophilicity, which dictates its ability to cross biological membranes and interact with hydrophobic pockets in target proteins. The benzyl group's aromatic ring can also engage in crucial π-π stacking and hydrophobic interactions within receptor binding sites, often leading to a significant enhancement of biological activity.[4] This strategic addition transformed the simple benzimidazole scaffold into a highly adaptable pharmacophore, leading to a surge in the development of potent therapeutic agents.

The Evolution of Synthesis: Mastering the N-Benzylation

The preparation of 1-benzylimidazole derivatives is a critical step for any research program in this area.[5] Over the decades, synthetic methodologies have evolved from classical approaches to more refined and efficient processes.

Foundational Synthetic Route: Direct N-Alkylation

The most common and historically significant method for synthesizing 1-benzylimidazole compounds is the direct N-alkylation of an imidazole or benzimidazole ring with a benzyl halide.[3][5]

This reaction is typically performed under basic conditions to deprotonate the imidazole nitrogen, thereby increasing its nucleophilicity.

Causality Behind Experimental Choices:

-

Base: A base, such as sodium hydride (NaH) or an alkali carbonate, is essential to remove the acidic proton from the N-1 position of the imidazole ring, generating a more potent nucleophile (the imidazolide anion).

-

Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the strong base.[3][5]

-

Benzyl Halide: Benzyl bromide or chloride serves as the electrophile. Benzyl bromide is often more reactive, leading to faster reaction times.

A significant drawback of this method is the potential for over-alkylation, leading to the formation of 1,3-dibenzyl imidazolium salts as by-products, which can complicate purification and reduce the overall yield.[6]

Alternative Benzylation Strategy: The Carboxylic Acid-Mediated Reaction

To circumvent the issues associated with benzyl halides, including their lachrymatory nature and the formation of quaternary salts, an alternative process was developed. This method involves heating an unsubstituted imidazole with benzyl alcohol in the presence of a carboxylic acid or its anhydride.[5][6]

Causality Behind Experimental Choices:

-

Carboxylic Acid: The carboxylic acid acts as a catalyst, likely by forming a benzyl ester intermediate in situ, which is a better leaving group than the hydroxyl group of benzyl alcohol.

-

High Temperature: The reaction generally requires higher temperatures (200-300 °C) to drive the condensation and dehydration.[6]

-

Neutralization: An alkali is added post-reaction to neutralize the carboxylic acid and facilitate the isolation of the 1-benzylimidazole product.[6]

This process offers a safer and often more efficient route to the desired product, avoiding the formation of imidazolium by-products.

Experimental Protocol: Synthesis of 1-Benzyl-5-nitro-1H-benzimidazole

The following is a representative multi-step protocol for the synthesis of a substituted 1-benzylbenzimidazole derivative, adapted from established methodologies.[5]

Step 1: Cyclization to form 5-nitro-1H-benzimidazole

-

To a round-bottom flask, add 4-nitro-1,2-phenylenediamine (1 mole equivalent).

-

Add formic acid (excess) and 10% aqueous HCl (catalytic amount).

-

Heat the mixture under reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and slowly neutralize with a saturated solution of sodium bicarbonate until the product precipitates.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 5-nitro-1H-benzimidazole.

Step 2: N-Benzylation

-

Suspend sodium hydride (1.2 mole equivalents, 60% dispersion in mineral oil) in dry tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of 5-nitro-1H-benzimidazole (1 mole equivalent) in dry THF to the suspension at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

-

Add benzyl bromide (1.1 mole equivalents) dropwise to the mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1-benzyl-5-nitro-1H-benzimidazole.

The Pharmacological Journey and Mechanistic Insights

The true value of the 1-benzylimidazole scaffold lies in its vast range of biological activities. This versatility stems from the core's ability to act as a bioisostere for other heterocycles and the tunable nature of its substitutions.

The Antifungal Revolution

One of the most significant applications of benzylimidazole derivatives is in the development of antifungal agents.[7] These compounds, belonging to the broader class of "azole antifungals," revolutionized the treatment of fungal infections.

Mechanism of Action: The primary mechanism involves the inhibition of cytochrome P450-dependent lanosterol 14α-demethylase.[8] This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The nitrogen atom at the N-3 position of the imidazole ring coordinates to the heme iron atom in the active site of the enzyme, while the 1-benzyl group and other substituents occupy a hydrophobic channel, leading to potent and selective inhibition.[8] This disruption of ergosterol synthesis increases membrane permeability and inhibits fungal growth.

A Broad Therapeutic Spectrum

Beyond their antifungal properties, 1-benzylimidazole derivatives have demonstrated a wide array of pharmacological effects:

-

Anti-inflammatory Activity: Certain derivatives exhibit potent anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX) or by modulating cannabinoid and bradykinin receptors.[4][9] The N-1 benzyl substitution has been shown to enhance this activity.[4]

-

Anthelmintic Agents: While many clinically used benzimidazole anthelmintics (e.g., albendazole) are not N-1 benzyl substituted, the core mechanism involves binding to the β-tubulin of parasitic nematodes, disrupting microtubule formation and leading to parasite death.[2][10] N-1 substitutions can modulate the selectivity and potency of this interaction.

-

Enzyme Inhibition: The parent compound, 1-benzylimidazole, is a known selective inhibitor of thromboxane synthase, a cytochrome P450 enzyme involved in platelet aggregation.[5] It also acts as a general CYP inhibitor, affecting drug metabolism.[5]

-

Antiparasitic Activity: Derivatives have been systematically evaluated against parasites like Trichomonas vaginalis and Giardia intestinalis, showing promise for the development of new antiparasitic drugs.[11]

Decoding the Structure-Activity Relationship (SAR)

The biological activity of 1-benzylimidazole compounds is highly dependent on the nature and position of substituents on both the benzimidazole core and the benzyl ring. SAR studies are crucial for optimizing lead compounds into clinical candidates.[4][9]

| Position | Type of Substitution | Impact on Biological Activity | Rationale / Causality |

| N-1 | Benzyl Group | Generally enhances activity (e.g., anti-inflammatory, antifungal).[4] | Increases lipophilicity for better membrane penetration; provides key hydrophobic and π-stacking interactions with target protein binding sites. |

| C-2 | Bulky aromatic or heterocyclic groups | Often crucial for potent activity. | This position typically points out of the binding pocket or interacts with a specific sub-pocket. The nature of the substituent dictates target specificity (e.g., antifungal vs. anti-inflammatory). |

| C-5 / C-6 | Electron-withdrawing (e.g., -NO₂, -Cl, -F) or electron-donating groups | Modulates electronic properties and can significantly influence potency.[7] | Alters the pKa of the imidazole ring, affecting its ability to coordinate with metal ions (e.g., heme iron in CYP enzymes). Can also form specific hydrogen bonds or halogen bonds with the target. |

| Benzyl Ring | Substituents (e.g., halogens, alkyls) | Fine-tunes lipophilicity and steric fit. | Modifies how the benzyl group fits into its hydrophobic binding pocket, allowing for optimization of potency and selectivity. |

Key Experimental Protocol: Antifungal Susceptibility Testing

To evaluate the efficacy of newly synthesized 1-benzylimidazole compounds, a standardized biological assay is required. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution MIC Assay for Candida albicans

-

Preparation of Stock Solution: Dissolve the synthesized compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plate: In a 96-well microtiter plate, add 100 µL of appropriate growth medium (e.g., RPMI-1640) to all wells.

-

Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a concentration gradient of the test compound.

-

Inoculum Preparation: Prepare a standardized inoculum of Candida albicans from a fresh culture, adjusting the concentration to approximately 1-5 x 10³ colony-forming units (CFU)/mL in the growth medium.

-

Inoculation: Add 100 µL of the fungal inoculum to each well containing the test compound. This brings the final volume in each well to 200 µL and halves the compound concentrations.

-

Controls: Include a positive control (fungal inoculum in medium, no compound) and a negative control (medium only, no inoculum). A standard drug control (e.g., ketoconazole) should also be run in parallel.

-

Incubation: Incubate the plate at 35-37 °C for 24-48 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Conclusion and Future Perspectives

The journey of substituted 1-benzylimidazole compounds, from their initial synthesis in the early 20th century to their current status as a privileged scaffold in drug discovery, is a testament to the power of synthetic chemistry. The strategic placement of the benzyl group unlocked a vast chemical space with profound pharmacological implications. While these compounds have already yielded significant therapeutic successes, particularly as antifungal agents, the research is far from over. Future efforts will likely focus on designing novel derivatives to overcome drug resistance, improve target selectivity, and explore new therapeutic applications in areas such as oncology and neurodegenerative diseases. The 1-benzylimidazole core, with its proven track record and synthetic tractability, is certain to remain a cornerstone of medicinal chemistry for the foreseeable future.

References

-

Google Patents. US5021584A - Process for preparation of 1-benzylimidazole compound. [6]

-

Nayak, S. et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research J. Pharm. and Tech.[Link][10]

-

Akhtar, M. J. et al. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules. [Link][4][9]

-

Yurttaş, L. et al. (2019). Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds. Molecules. [Link][7]

-

ResearchGate. The first synthesis of benzimidazole derivatives. [Link][1]

-

Rezaei, Z. et al. (2012). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Research in Pharmaceutical Sciences. [Link][12]

-

Katti, S. A. et al. (2016). DESIGN, SYNTHESIS AND ANTIFUNGAL ACTIVITY OF SOME BENZYL BENZIMIDAZOLE DERIVATIVES. Pharmacophore. [Link][8]

-

International Journal of Advanced Research in Science, Communication and Technology. A Brief Review on History Synthesis Mechanism of Action of Benzimidazole. [Link][13]

-

Pérez-Villanueva, J. et al. (2011). Structure–activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. MedChemComm. [Link][11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzimidazole - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US5021584A - Process for preparation of 1-benzylimidazole compound - Google Patents [patents.google.com]

- 7. Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacophorejournal.com [pharmacophorejournal.com]

- 9. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure–activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. ijarsct.co.in [ijarsct.co.in]

The Chemistry of 1-Benzyl-2-chloromethyl-1H-benzoimidazole: A Comprehensive Technical Guide for Drug Discovery

Introduction: The Benzimidazole Scaffold and the Significance of 1-Benzyl-2-chloromethyl-1H-benzoimidazole

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous clinically significant drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents with a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] Within this important class of compounds, 1-Benzyl-2-chloromethyl-1H-benzoimidazole stands out as a pivotal synthetic intermediate. The presence of a reactive chloromethyl group at the 2-position, combined with the N-benzyl substituent, provides a versatile platform for the construction of diverse molecular architectures with significant pharmacological potential.[2][3] This in-depth technical guide provides a comprehensive review of the synthesis, physicochemical properties, reactivity, and applications of 1-Benzyl-2-chloromethyl-1H-benzoimidazole, with a focus on its role in modern drug discovery and development.

Synthesis of 1-Benzyl-2-chloromethyl-1H-benzoimidazole: A Robust and Scalable Approach

The most common and efficient method for the synthesis of 1-Benzyl-2-chloromethyl-1H-benzoimidazole involves the condensation of N-benzyl-1,2-phenylenediamine with chloroacetic acid. This reaction, typically carried out under acidic conditions, proceeds via a cyclization-dehydration sequence to afford the desired product in good yield.

A general and reliable protocol involves refluxing a mixture of N-benzyl-1,2-phenylenediamine and a molar excess of chloroacetic acid in 4N hydrochloric acid. The acidic medium facilitates the formation of the benzimidazole ring. Subsequent neutralization with a base, such as aqueous ammonia, precipitates the crude product, which can then be purified by column chromatography on silica gel.

Caption: Synthetic route to 1-Benzyl-2-chloromethyl-1H-benzoimidazole.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of 1-Benzyl-2-chloromethyl-1H-benzoimidazole is crucial for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value |

| Molecular Formula | C₁₅H₁₃ClN₂ |

| Molecular Weight | 256.73 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 146-148 °C |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ 7.74 (d, J = 6.48 Hz, 1H, Ar-H), 7.27 (m, 6H, Ar-H), 7.05 (dd, J = 1.48, 4.32 Hz, 1H, Ar-H), 5.44 (s, 2H, benzylic), 4.69 (s, 2H, -CH₂-Cl).

-

¹³C NMR (100 MHz, CDCl₃): δ 164.66 (C-2), 142.8, 136.5, 135.2, 129.12 (2C), 128.21, 126.39 (2C), 123.94 (2C), 122.87, 120.40 (2C), 110.14, 47.19 (benzylic), 37.01 (-CH₂-Cl).

-

IR (KBr, cm⁻¹): 3024 and 3006 (C-H, aromatic), 2976 and 2926 (C-H, aliphatic), 736 (C-Cl).

-

Mass Spectrometry (GC-MS): m/z = 256 [M]⁺.

Reactivity and Mechanistic Insights: The Nucleophilic Substitution at the Core

The key to the synthetic utility of 1-Benzyl-2-chloromethyl-1H-benzoimidazole lies in the high reactivity of the chloromethyl group towards nucleophilic substitution. The electron-withdrawing nature of the benzimidazole ring system enhances the electrophilicity of the methylene carbon, making it susceptible to attack by a wide range of nucleophiles.

The reaction generally proceeds via an Sₙ2 mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion in a single concerted step. The choice of solvent and base is critical for the success of these reactions. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are commonly employed to dissolve the reactants and facilitate the substitution. A base, such as potassium carbonate or triethylamine, is often added to neutralize the acid generated during the reaction and to deprotonate acidic nucleophiles, thereby increasing their nucleophilicity.

Caption: General scheme for nucleophilic substitution reactions.

Common nucleophiles that readily react with 1-Benzyl-2-chloromethyl-1H-benzoimidazole include:

-

Amines (Primary and Secondary): Reaction with various amines leads to the formation of 2-(aminomethyl)benzimidazole derivatives. These reactions are fundamental in building libraries of compounds for biological screening.

-

Thiols: Thiolates, generated in situ from thiols and a base, are excellent nucleophiles that react to form 2-(thiomethyl)benzimidazole derivatives.

-

Phenols: Phenoxides, formed by treating phenols with a base, undergo O-alkylation to yield 2-(phenoxymethyl)benzimidazole derivatives.

The reactivity can be modulated by the nature of the nucleophile and the reaction conditions. Stronger nucleophiles will react more rapidly, and elevated temperatures can be used to drive the reaction to completion with less reactive nucleophiles.

Applications in Drug Discovery: A Gateway to Bioactive Molecules

The versatility of 1-Benzyl-2-chloromethyl-1H-benzoimidazole as a synthetic building block has been extensively exploited in the development of novel therapeutic agents. The ability to readily introduce a wide array of functional groups at the 2-position allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Antimicrobial Agents:

A significant number of 2-substituted benzimidazole derivatives synthesized from 1-Benzyl-2-chloromethyl-1H-benzoimidazole have demonstrated potent antimicrobial activity against a range of bacterial and fungal pathogens.[2] The introduction of various amine and thiol-containing heterocycles has been a particularly fruitful strategy in this regard.

Anticancer Agents:

The benzimidazole scaffold is a well-established pharmacophore in oncology. Derivatives of 1-Benzyl-2-chloromethyl-1H-benzoimidazole have been investigated as potential anticancer agents, with some compounds exhibiting significant cytotoxicity against various cancer cell lines. The N-benzyl group can often be tailored to interact with specific hydrophobic pockets in target proteins, enhancing binding affinity and biological activity.

Experimental Protocols: A Practical Guide

Synthesis of 1-Benzyl-2-chloromethyl-1H-benzoimidazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N-benzyl-1,2-phenylenediamine (1.0 eq) and chloroacetic acid (1.2 eq).

-

Acidic Cyclization: Add 4N hydrochloric acid to the flask and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize it with a concentrated aqueous solution of ammonia until a precipitate forms.

-

Isolation and Purification: Filter the crude product and wash it with cold water. Dry the solid and purify it by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Characterization: Confirm the identity and purity of the product by melting point determination, NMR, IR, and mass spectrometry.

General Procedure for Nucleophilic Substitution with an Amine

-

Reaction Setup: In a round-bottom flask, dissolve 1-Benzyl-2-chloromethyl-1H-benzoimidazole (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Addition of Reagents: Add the desired amine (1.1 eq) and potassium carbonate (1.5 eq) to the solution.

-

Reaction: Stir the mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the amine. Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into ice-water.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization.

Caption: A typical workflow for the synthesis and purification of derivatives.

Conclusion: A Versatile Building Block for Future Drug Discovery

1-Benzyl-2-chloromethyl-1H-benzoimidazole has firmly established itself as a cornerstone intermediate in the synthesis of a vast array of biologically active molecules. Its straightforward synthesis, well-defined reactivity, and the proven therapeutic potential of its derivatives make it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its chemistry, from its synthesis and characterization to its application in the development of novel therapeutic agents. As the quest for new and more effective drugs continues, the strategic utilization of versatile building blocks like 1-Benzyl-2-chloromethyl-1H-benzoimidazole will undoubtedly play a crucial role in shaping the future of medicine.

References

Sources

Application Note: 1-Benzyl-2-chloromethyl-1H-benzoimidazole as a Novel Cysteine-Reactive Probe for Proteomics Research

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole core is a privileged structure in medicinal chemistry, forming the basis for a multitude of therapeutic agents.[1][2][3] Its structural versatility and ability to interact with biological targets make its derivatives attractive candidates for developing novel chemical probes.[2][3] This application note introduces 1-Benzyl-2-chloromethyl-1H-benzoimidazole, a benzimidazole derivative featuring a reactive chloromethyl group, as a potent and versatile tool for proteomics research. The electrophilic chloromethyl moiety functions as an efficient alkylating agent, demonstrating high reactivity towards nucleophilic amino acid residues, particularly cysteine. This document provides the theoretical framework, mechanistic insights, and detailed experimental protocols for utilizing this compound in two key proteomics applications: (1) as a robust alternative to standard reagents for the irreversible alkylation of cysteines in bottom-up proteomics workflows, and (2) as a novel probe for competitive chemoproteomic profiling to identify functionally significant and ligandable cysteines across the proteome.[4][5] We present step-by-step methodologies for protein labeling, mass spectrometry analysis, and data interpretation, establishing 1-Benzyl-2-chloromethyl-1H-benzoimidazole as a valuable addition to the chemical proteomics toolbox.

Introduction: The Need for Novel Proteomic Probes